(R)-Xyl-P-Phos is a highly effective, atropisomeric chiral dipyridylphosphine ligand featuring 3,5-xylyl substituents on the phosphorus atoms and a 2,2',6,6'-tetramethoxy-3,3'-bipyridine backbone. Developed to overcome the limitations of classic biphenyl or binaphthyl-based ligands, it exhibits exceptional air stability and tunable electronic properties. In industrial and laboratory procurement, it is primarily selected as a premium chiral ligand for ruthenium-, rhodium-, and copper-catalyzed asymmetric hydrogenations, hydrosilylations, and cycloadditions. Its distinct dihedral angle and π-accepting pyridine rings provide a unique steric and electronic environment, making it a critical precursor for synthesizing high-purity pharmaceutical intermediates, such as chiral alcohols and beta-amino acids, where standard ligands fail to achieve sufficient enantiomeric excess (ee) or require impractically high catalyst loadings[1].
Substituting (R)-Xyl-P-Phos with generic chiral bisphosphines like BINAP or even the parent P-Phos ligand often leads to severe compromises in process efficiency and product purity. The 3,5-xylyl groups in Xyl-P-Phos create a more sterically demanding chiral pocket than phenyl groups, which is strictly required to induce high enantioselectivity in challenging substrates like unsymmetrical diaryl ketones or specific beta-ketoesters. Furthermore, the dipyridyl backbone confers superior air stability to its transition metal complexes compared to all-carbon scaffolds like BINAP, preventing rapid catalyst deactivation during handling. Using a cheaper, less sterically hindered analog typically results in lower turnover numbers (TON), necessitating higher catalyst loadings that inflate downstream metal-scavenging costs and reduce overall process viability [1].
In the ruthenium-catalyzed asymmetric hydrogenation of ring-substituted acetophenones and heteroaromatic ketones, the steric bulk of the 3,5-xylyl groups on Xyl-P-Phos provides significantly tighter chiral induction than the parent ligand. Studies demonstrate that Xyl-P-Phos consistently achieves excellent enantiopurities (up to >99.9% ee), far exceeding the baseline ee values obtainable with the parent P-Phos or Tol-P-Phos ligands under identical conditions [1].
| Evidence Dimension | Enantiomeric excess (ee%) |
| Target Compound Data | Up to >99.9% ee |
| Comparator Or Baseline | Parent P-Phos and Tol-P-Phos (lower ee% baseline) |
| Quantified Difference | Far more favorable ee's, reaching near-perfect enantiopurity (>99.9%) |
| Conditions | Ru-catalyzed hydrogenation of ring-substituted acetophenones and heteroaromatic ketones |
Achieving >99.9% ee eliminates the need for expensive and yield-destroying downstream chiral resolution steps in API manufacturing.
A major procurement advantage of Xyl-P-Phos is the extreme efficiency and robustness of its transition metal complexes. In the asymmetric hydrogenation of ketones, the Ru-(Xyl-P-Phos) catalyst system is highly air-stable and maintains quantitative yields and exceptional enantioselectivity even at Substrate-to-Catalyst (S/C) ratios as high as 100,000 [1]. This contrasts sharply with standard air-sensitive phosphine catalysts that often require S/C ratios of 1,000 to 10,000 and strict inert-atmosphere handling.
| Evidence Dimension | Substrate-to-Catalyst (S/C) ratio and handling stability |
| Target Compound Data | S/C ratio up to 100,000 with air-stable handling |
| Comparator Or Baseline | Standard chiral phosphines (typically S/C 1,000–10,000, air-sensitive) |
| Quantified Difference | 10x to 100x reduction in required catalyst loading |
| Conditions | Ru-catalyzed asymmetric hydrogenation in solution |
A 100,000 S/C ratio drastically reduces the cost contribution of the precious metal and chiral ligand per kilogram of manufactured product.
The specific dihedral angle of the Xyl-P-Phos backbone provides unique geometric advantages in complex cycloadditions. In rhodium-catalyzed[2+2+2] carbocyclizations of 1,6-enynes with methyl arylpropiolates, Xyl-P-Phos was identified as the optimum ligand, providing superior regioselectivity compared to both (S)-DIFLUORPHOS and standard Xyl-BINAP [1]. The combination of the dipyridyl backbone's electronic properties and the xylyl steric bulk effectively discriminates the termini of the propiolate.
| Evidence Dimension | Regioselectivity and Enantioselectivity |
| Target Compound Data | Optimum regioselection and excellent enantioselectivity |
| Comparator Or Baseline | DIFLUORPHOS (diminished regioselection) and standard BINAP |
| Quantified Difference | Superior discrimination of alkyne termini leading to the highest regioselectivity among tested bisphosphines |
| Conditions | Rh-catalyzed [2+2+2] carbocyclization of 1,6-enynes at 60 °C |
High regioselectivity prevents the formation of difficult-to-separate structural isomers, streamlining the purification of complex polycyclic natural product scaffolds.
Prior to the application of Xyl-P-Phos, the enantioselective hydrosilylation of unsymmetrical diaryl ketones to benzhydrols was a formidable challenge, with historical literature baselines peaking at around 20% ee. Utilizing a CuF2 / Xyl-P-Phos catalyst system enabled complete conversion in just 10 minutes under an air atmosphere, achieving a breakthrough 76.7% ee [1]. This demonstrates the ligand's unique capacity to differentiate sterically similar aryl groups.
| Evidence Dimension | Enantiomeric excess (ee%) in diaryl ketone hydrosilylation |
| Target Compound Data | 76.7% ee (with complete conversion in 10 min) |
| Comparator Or Baseline | Historical literature maximum (~20% ee) |
| Quantified Difference | >3.5-fold improvement in enantioselectivity |
| Conditions | 1 mol % CuF2, 0.05 mol % Xyl-P-Phos, PhSiH3, room temperature, air atmosphere |
It provides a viable, air-tolerant catalytic route to chiral benzhydrols, which are critical pharmacophores in antihistamines and other therapeutics.
Due to its ability to operate at S/C ratios of 100,000 and its robust air stability, (R)-Xyl-P-Phos is the premier choice for the cost-effective, large-scale reduction of ring-substituted acetophenones to chiral secondary alcohols[1].
The ligand's optimal dihedral angle makes it highly suited for rhodium-catalyzed [2+2+2] carbocyclizations, where strict regiocontrol is required to build complex natural product or API frameworks without generating isomeric waste [2].
Ideal for laboratory workflows requiring the rapid, enantioselective reduction of unsymmetrical diaryl ketones to benzhydrols without the strict use of gloveboxes or Schlenk lines, leveraging the ligand's unique air-stable performance [1].
Highly recommended for the synthesis of beta-hydroxy esters and alpha-amino acid derivatives, where the 3,5-xylyl steric bulk is necessary to achieve the >99% ee required for pharmaceutical-grade intermediates[1].
Irritant